5-Chloro-4-methyl-1,3-thiazole
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Description
5-Chloro-4-methyl-1,3-thiazole is a type of thiazole, a class of heterocyclic compounds. Thiazoles are important in the world of chemistry due to their aromatic properties and the presence of sulfur and nitrogen atoms . They are found in many biologically active compounds and have been used in the development of various drugs and biologically active agents .
Synthesis Analysis
Thiazoles can be synthesized through various methods. One common synthetic protocol involves the condensation of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles can also be synthesized by the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis . Another method involves reacting alkenes with bromine followed by the reaction of thioamides .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazoles have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The reactivity of thiazoles can be influenced by substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Safety And Hazards
Future Directions
Thiazoles have been gaining attention due to their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-4(5)7-2-6-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIDVJACYZUNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559078 |
Source
|
Record name | 5-Chloro-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methyl-1,3-thiazole | |
CAS RN |
125402-79-1 |
Source
|
Record name | 5-Chloro-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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